Home > Products > Building Blocks P7074 > 6-Iodo-4-((3-methoxyphenyl)amino)-8-methylquinoline-3-carboxamide hydrochloride
6-Iodo-4-((3-methoxyphenyl)amino)-8-methylquinoline-3-carboxamide hydrochloride - 801315-47-9

6-Iodo-4-((3-methoxyphenyl)amino)-8-methylquinoline-3-carboxamide hydrochloride

Catalog Number: EVT-1737390
CAS Number: 801315-47-9
Molecular Formula: C18H17ClIN3O2
Molecular Weight: 469.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation: The synthesis begins with the condensation of 4-chloro-7-methoxyquinoline-6-carboxamide with 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea. []
  • Methylation: Aminosalicylic acid is used as the starting material, undergoing methylation to form an intermediate compound. []
  • Ring Closure: A ring closure reaction is employed to create the quinoline core structure. This step is optimized by using nitrogen gas as a protective atmosphere, enhancing yield and minimizing side reactions. []
  • Chlorination and Aminolysis: The resulting quinoline intermediate undergoes chlorination, followed by aminolysis to introduce the 3-carboxamide group. []
  • Urea Formation: 4-amino-3-chlorophenol hydrochloride is treated with phenyl chloroformate and cyclopropylamine to form the urea component. []
  • Final Condensation: The final step involves the condensation of the quinoline and urea intermediates to yield 6-Iodo-4-((3-methoxyphenyl)amino)-8-methylquinoline-3-carboxamide. Subsequent treatment with hydrochloric acid gives the hydrochloride salt. []

The synthetic route is optimized for efficiency, employing one-pot synthesis methods where possible to reduce the number of steps and simplify the overall process. [] The addition of potassium carbonate in the final step ensures complete reaction. []

Applications

6-Iodo-4-((3-methoxyphenyl)amino)-8-methylquinoline-3-carboxamide hydrochloride serves as a key intermediate in the synthesis of Lenvatinib, a multi-tyrosine kinase inhibitor approved for treating differentiated thyroid cancer. [] Its diverse reactivity allows for the development of other bioactive molecules with potential applications in various research fields:

(R)-6-[(3-{[4-(5-{[2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethyl]amino}pent-1-yn-1-yl)phenyl]carbamoyl}phenyl)sulfonyl]-4-[(3-methoxyphenyl)amino]-8-methylquinoline-3-carboxamide trifluoroacetic acid (GS-5759)

Compound Description: GS-5759 is a bifunctional ligand with both β2-adrenoceptor agonist and phosphodiesterase 4 (PDE4) inhibitory activity. It has been developed for inhalation delivery for the potential treatment of chronic obstructive pulmonary disease (COPD) [ [] ]. GS-5759 demonstrated potent and full agonist activity at β2 adrenoceptors (EC50 = 8 ± 4 nM) and is a potent inhibitor of the PDE4 enzyme (IC50 = 5 ± 3 nM) [ [] ]. In cell assays, GS-5759 inhibited lipopolysaccharide-induced tumor necrosis factor α production in human peripheral mononuclear cells with an IC50 = 0.3 nM and in human neutrophils formyl-methionyl-leucyl-phenylalanine-induced superoxide anion production with an IC50 = 3 nM [ [] ]. GS-5759 also exhibited potent bronchodilator activity in guinea pigs and dogs [ [] ].

Relevance: GS-5759 shares the core structure of 6-Iodo-4-((3-methoxyphenyl)amino)-8-methylquinoline-3-carboxamide hydrochloride, with a key difference being the presence of a sulfonyl group and an extended side chain incorporating a quinolinone-containing pharmacophore and a PDE4 inhibitor moiety. This side chain provides the additional β2-adrenoceptor agonist and PDE4 inhibitory activity to GS-5759 [ [] ].

6-[3-(dimethylcarbamoyl)benzenesulphonyl]-4-[(3-methoxyphenyl)amino]-8-methylquinoline-3-carboxamide (GSK 256066)

Compound Description: GSK 256066 is a phosphodiesterase 4 (PDE4) inhibitor that has been investigated as a potential treatment for chronic obstructive pulmonary disease (COPD) [ [] ]. It is structurally related to roflumilast, a marketed PDE4 inhibitor used in COPD treatment [ [] ].

Relevance: GSK 256066 shares a close structural similarity with 6-Iodo-4-((3-methoxyphenyl)amino)-8-methylquinoline-3-carboxamide hydrochloride, including the core quinoline-3-carboxamide structure and the 3-methoxyphenyl substituent at the 4-position. The key difference between the two compounds is the presence of a 6-[3-(dimethylcarbamoyl)benzenesulphonyl] substituent in GSK 256066, which is responsible for its PDE4 inhibitory activity [ [] ].

Indacaterol

Compound Description: Indacaterol is a long-acting β2-adrenoceptor agonist (LABA) used in the treatment of chronic obstructive pulmonary disease (COPD) [ [] ]. It acts as a bronchodilator by stimulating β2-adrenoceptors in the airways [ [] ].

Relevance: Indacaterol contains a quinolinone-containing pharmacophore that is also present in GS-5759, a compound structurally related to 6-Iodo-4-((3-methoxyphenyl)amino)-8-methylquinoline-3-carboxamide hydrochloride. This pharmacophore is responsible for the β2-adrenoceptor agonist activity of both Indacaterol and GS-5759 [ [] ].

Properties

CAS Number

801315-47-9

Product Name

6-Iodo-4-((3-methoxyphenyl)amino)-8-methylquinoline-3-carboxamide hydrochloride

IUPAC Name

6-iodo-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;hydrochloride

Molecular Formula

C18H17ClIN3O2

Molecular Weight

469.7 g/mol

InChI

InChI=1S/C18H16IN3O2.ClH/c1-10-6-11(19)7-14-16(10)21-9-15(18(20)23)17(14)22-12-4-3-5-13(8-12)24-2;/h3-9H,1-2H3,(H2,20,23)(H,21,22);1H

InChI Key

XILHXGYSIMFTTP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)I.Cl

Canonical SMILES

CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)I.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.